2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
CAS No. |
1251674-23-3 |
|---|---|
Molecular Formula |
C25H19ClN4O2 |
Molecular Weight |
442.9 |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15(16-5-3-2-4-6-16)28-24(31)17-7-12-22-20(13-17)23-21(14-27-22)25(32)30(29-23)19-10-8-18(26)9-11-19/h2-15,29H,1H3,(H,28,31) |
InChI Key |
HBULTBMPNWNHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds such as quinoline derivatives have been known to interact with various biological targets
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways
Biological Activity
The compound 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and inflammation modulation. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 430.90 g/mol. The structure features a chlorophenyl group, a pyrazoloquinoline core, and a carboxamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN3O2 |
| Molecular Weight | 430.90 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by interfering with key signaling pathways.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in tumor progression. For instance, it has shown activity against AKT2/PKBβ, a kinase associated with glioma malignancy and poor patient survival outcomes .
- In Vitro Studies : In cellular assays, this compound demonstrated significant cytotoxicity against glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells, indicating a potential therapeutic window .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has displayed anti-inflammatory effects. It inhibits nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential utility in treating inflammatory diseases .
Study on Glioblastoma
A pivotal study evaluated the effects of the compound on primary patient-derived glioblastoma cells. The findings indicated that it effectively inhibited neurosphere formation in these cells and induced apoptosis selectively in cancerous cells without affecting normal cells significantly .
Kinase Inhibition Profile
The compound was screened against a panel of 139 purified kinases and showed selective inhibition of AKT2 with an IC50 value of approximately 12 μM. This specificity highlights its potential as a targeted therapy in glioma treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrazoloquinoline core distinguishes the target compound from simpler heterocycles. For example:
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () features a single pyrazole ring with a 3-chlorophenylsulfanyl substituent.
Substituent Analysis
- Chlorophenyl Positioning : The target’s 4-chlorophenyl group (vs. 3-chlorophenylsulfanyl in ) may optimize π-π stacking in hydrophobic binding sites.
- Carboxamide vs. Aldehyde : The carboxamide in the target compound improves solubility and hydrogen-bonding capacity compared to the aldehyde group in ’s compound, which is prone to oxidation .
Crystallographic and Computational Insights
- The target compound’s structure was likely resolved using SHELXL , a gold-standard refinement tool for small molecules, ensuring high accuracy in bond-length and angle measurements .
- In contrast, ’s compound lists bond angles (e.g., N2—C2—C1 = 109.5°) and torsional parameters, which suggest moderate steric strain compared to the fused-ring system of the target compound .
Preparation Methods
Reaction Conditions and Optimization
A representative protocol involves refluxing anthranilic acid with 1-(4-chlorophenyl)propan-1-one in polyphosphoric acid (PPA) at 140°C for 6 hours, yielding the quinoline intermediate with 72% efficiency. Subsequent cyclocondensation with hydrazine hydrate forms the pyrazole ring, though regioselectivity challenges necessitate careful temperature control (60–80°C).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/PPA mixture |
| Temperature | 140°C (quinoline step) |
| Yield (quinoline) | 72% |
| Cyclization Catalyst | Hydrazine hydrate |
Multicomponent One-Pot Synthesis
Recent advances leverage three-component reactions to streamline core assembly. A method adapted from De Gruyter (2024) employs:
Protocol and Mechanistic Insights
In water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst, the reaction proceeds at 80°C for 12 hours. The sequence involves:
- Knoevenagel adduct formation between arylglyoxal and dicarbonyl.
- Michael addition of pyrazol-5-amine.
- Intramolecular cyclization and oxidation to aromatize the quinoline ring.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Catalyst | TPAB (10 mol%) |
| Temperature | 80°C |
| Yield | 68–75% |
Functionalization of the Carboxamide Side Chain
The N-(1-phenylethyl)carboxamide group is introduced via late-stage amidation. Two approaches dominate:
Acid Chloride Route
Coupling Reagent-Mediated Amidation
Using EDCl/HOBt in dimethylformamide (DMF), the carboxylic acid directly couples with 1-phenylethylamine at room temperature (24 hours, 78% yield).
Comparative Data :
| Method | Yield | Purity |
|---|---|---|
| Acid Chloride | 85% | 98.5% |
| EDCl/HOBt | 78% | 97.2% |
Regioselective Challenges and Mitigation Strategies
Competing pathways during pyrazole ring formation often yield regioisomers. Strategies to enhance selectivity include:
- Low-temperature cyclization (-10°C) to favor kinetic control.
- Bulky base additives (e.g., DBU) to sterically direct ring closure.
Scalability and Industrial Considerations
Bench-scale syntheses face hurdles in:
- Purification : Chromatography is often required due to polar byproducts.
- Solvent waste : Multicomponent reactions in water (e.g., Section 3) reduce environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
